Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

Physicochemical profiling Lead optimization Drug-likeness

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate (CAS 138384-97-1), also systematically named 4-[[4-(methoxycarbonyl)phenyl]sulfonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester, is a sulfonylpiperazine derivative with molecular formula C17H24N2O6S and a molecular weight of 384.45 g/mol. It is a white to off-white solid with a predicted density of 1.277±0.06 g/cm³ and a predicted boiling point of 511.5±60.0 °C.

Molecular Formula C17H24N2O6S
Molecular Weight 384.4 g/mol
CAS No. 138384-97-1
Cat. No. B145048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate
CAS138384-97-1
SynonymsMETHYL 4-((4-(TERT-BUTOXYCARBONYL)PIPERAZINYL)SULFONYL)BENZOATE
Molecular FormulaC17H24N2O6S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3
InChIKeyJEFLDVXIWBKZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate (CAS 138384-97-1): Chemical Identity, Procurement Specifications, and Comparator Landscape


Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate (CAS 138384-97-1), also systematically named 4-[[4-(methoxycarbonyl)phenyl]sulfonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester, is a sulfonylpiperazine derivative with molecular formula C17H24N2O6S and a molecular weight of 384.45 g/mol . It is a white to off-white solid with a predicted density of 1.277±0.06 g/cm³ and a predicted boiling point of 511.5±60.0 °C . The compound features an N-Boc-protected piperazine ring linked via a sulfonyl bridge to a methyl benzoate moiety, positioning it as a protected intermediate for downstream medicinal chemistry applications. The closest structural analogs include the deprotected free amine methyl 4-(piperazin-1-ylsulfonyl)benzoate (CAS 919063-38-0, MW 284.33) , the carboxylic acid variant 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid (CAS 138385-00-9, MW 370.42) [1], and other ester variants such as the ethyl ester homolog . The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate Cannot Be Replaced by Generic In-Class Analogs Without Validation


Sulfonylpiperazine derivatives are not functionally interchangeable due to marked differences in physicochemical properties, reactivity, and downstream biological profile. The target compound occupies a specific niche as a Boc-protected methyl ester intermediate: its Boc group enables controlled N-deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) to liberate a free piperazine amine for subsequent functionalization [1], while its methyl ester moiety provides a distinct reactivity and solubility profile compared to the carboxylic acid analog (CAS 138385-00-9; ΔMW = 14.03 Da; ΔLogP shift) [2]. The deprotected amine (CAS 919063-38-0) carries a free NH group with fundamentally different hydrogen-bonding capacity, basicity (pKa ~8–9 for the piperazine NH vs. neutral for the Boc-protected form), and metabolic stability . Furthermore, the sulfonylpiperazine scaffold is a privileged chemotype in drug discovery: specific aryl sulfonyl substituents on the piperazine ring tune selectivity for distinct biological targets, including factor Xa (fXa), LpxH, inward rectifier potassium channels (Kir1), and carbonic anhydrase isoforms [3]. Even minor structural modifications within this class have been shown to alter target selectivity by orders of magnitude—for example, conversion from sulfonyl to carbonyl linkers between piperazine and aryl rings markedly shifts anticoagulant activity profiles [4]. These data collectively demonstrate that procurement decisions cannot treat this compound as interchangeable with other sulfonylpiperazines without experimental validation.

Quantitative Evidence Guide: Head-to-Head Performance Data for Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Carboxylic Acid Analog (CAS 138385-00-9)

The target compound (C17H24N2O6S, MW 384.45 Da) is the methyl ester of the carboxylic acid analog 4-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid (CAS 138385-00-9, C16H22N2O6S, MW 370.42 Da) . The ΔMW of 14.03 Da is bi-directionally consequential: (i) the methyl ester increases lipophilicity (estimated ΔLogP ≈ +0.5–0.7 units based on the Hansch π constant for -CH₂- substitution) relative to the free acid, improving membrane permeability; and (ii) the ester confers metabolic lability via esterase-mediated hydrolysis, making the target compound a potential prodrug intermediate whereas the carboxylic acid analog may serve as a terminal metabolite or conjugate directly [1]. Procuring the methyl ester (target) vs. the carboxylic acid (analog) determines whether the downstream synthetic pathway yields an ester prodrug or an acid-containing final compound.

Physicochemical profiling Lead optimization Drug-likeness

Boc Protection Status: Target Compound vs. Deprotected Amine (CAS 919063-38-0)

The target compound (CAS 138384-97-1, MW 384.45 Da) contains an N-Boc protecting group on the piperazine ring, whereas the deprotected analog methyl 4-(piperazin-1-ylsulfonyl)benzoate (CAS 919063-38-0, MW 284.33 Da) carries a free secondary amine . The ΔMW of 100.12 Da reflects the tert-butoxycarbonyl moiety. This difference is functionally critical: the Boc group renders the piperazine nitrogen chemically inert toward electrophiles, enabling chemoselective transformations elsewhere in the molecule. Quantitative deprotection yields under standard TFA/CH₂Cl₂ conditions are typically >90% [1]. Conversely, the free amine form (CAS 919063-38-0) can be directly N-alkylated, acylated, or sulfonylated without a deprotection step, but may also participate in undesired side reactions. Procurement of the Boc-protected form is essential when the synthetic route requires orthogonal protection of the piperazine nitrogen [1].

Synthetic intermediate Protecting group strategy Reactivity differentiation

Predicted Boiling Point and Thermal Stability Differentiation vs. Deprotected and Acid Analogs

The target compound has a predicted boiling point of 511.5±60.0 °C and a predicted density of 1.277±0.06 g/cm³ . These predicted values place the compound in a high-boiling regime characteristic of sulfonylpiperazine derivatives with substantial molecular weight. The Boc protecting group in the target compound is acid-labile, enabling controlled deprotection, whereas the deprotected analog (CAS 919063-38-0, MW 284.33) lacks this thermal liability associated with the tert-butyl carbamate . Conversely, the carboxylic acid analog (CAS 138385-00-9) may form intermolecular hydrogen bonds that alter its thermal behavior and solubility relative to the methyl ester target. The target compound's recommended storage condition (room temperature) is more permissive than the deprotected analog (recommended storage at 2–8°C, sealed in dry conditions) , which may undergo oxidation or hygroscopic degradation at ambient temperature due to the free amine.

Thermal stability Storage conditions Process chemistry

Sulfonylpiperazine Scaffold Privilege: Class-Level Biological Activity Evidence for Target Prioritization

The sulfonylpiperazine scaffold, of which the target compound is a Boc-protected member, is a well-established privileged chemotype in medicinal chemistry. A comprehensive 2023 review identified 187 potent sulfonylpiperazine-bearing heterocyclic core structures with demonstrated activity across anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory indications [1]. Quantitative class-level evidence includes: (i) LpxH inhibition: sulfonylpiperazine JH-LPH-28 exhibits IC₅₀ values of 0.083 μM against E. coli LpxH and 0.11 μM against K. pneumoniae LpxH [2]; (ii) AeKir1 channel inhibition: phenylsulfonylpiperazine derivatives show improved in vitro potency against mosquito Kir1 channels with larvicidal activity [3]; (iii) carbonic anhydrase II inhibition: imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrate selective hCA II inhibition with Ki values in the range of 57.7–98.2 μM, while showing no activity against hCA I, IX, or XII (Ki > 100 μM) [4]; (iv) antimalarial activity: sulfonylpiperazine MMV020291 prevents Plasmodium falciparum red blood cell invasion by interfering with actin-1/profilin dynamics [5]; and (v) factor Xa inhibition: N,N-dialkylated 4-(4-arylsulfonylpiperazine-1-carbonyl)-benzamidines act as potent fXa inhibitors with desirable in vitro anticoagulant activity [6]. The target compound, as a Boc-protected methyl ester sulfonylpiperazine, serves as a key intermediate for accessing any of these pharmacologically validated chemotypes through deprotection and subsequent N-functionalization.

Drug discovery scaffold Multi-target pharmacology SAR platform

Commercially Available Purity Specifications: Target Compound (95-98%) vs. Ethyl Ester and Other Ester Variants

Multiple vendors list the target compound at purities of 95% (AKSci, Chemenu) , 96% (CymitQuimica/Indagoo) , and 98% (Chemsrc/Dayang Chem) . In contrast, the ethyl ester analog ethyl 4-[(4-cyclopentyl-1-piperazinyl)sulfonyl]benzoate (9CI) and other ester variants are less commonly catalogued with defined purity specifications, potentially requiring custom synthesis. Fujifilm Wako offers the target compound at premium pricing (¥200,000/1g, ¥50,000/100mg) with associated spectral documentation , reflecting the compound's positioning as a high-value research intermediate rather than a bulk commodity. The consistent availability of the target compound across multiple vendors at defined purity levels (95–98%) reduces supply chain risk compared to less-widely-stocked ester homologs.

Procurement specification Quality control Synthetic intermediate purity

Synthetic Utility: Boc-Piperazine as a Key Intermediate for Factor Xa and Other Protease Inhibitor Programs

Patent literature identifies the sulfonylpiperazine scaffold as a core motif in factor Xa (fXa) inhibitor development programs . Specifically, US Patent Application 20040082786 describes piperazine-based fXa inhibitors wherein the sulfonylpiperazine moiety is essential for S4 subsite binding in the fXa active site [1]. The target compound's synthetic utility is underscored by a representative reaction scheme: Boc-piperazine reacts with sulfonyl chlorides (e.g., 4-methoxycarbonylbenzenesulfonyl chloride) to yield the target compound in good yield (reported yields of 44–98% for analogous Boc-piperazine sulfonylation reactions) [2]. The resulting Boc-protected intermediate can then be deprotected (TFA, >90% yield) and further elaborated with various S1 and S4 binding elements to generate potent and selective fXa inhibitors with IC₅₀ values in the low nanomolar range [3]. This well-documented synthetic pathway, coupled with the availability of X-ray co-crystal structures of sulfonylpiperazine-based fXa inhibitors (e.g., PDB 1NFU at 2.1 Å resolution) [4], provides a structurally enabled route from the target compound to biologically validated lead molecules.

Factor Xa inhibitor Anticoagulant Protease inhibition Patent SAR

Optimal Application Scenarios for Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate Based on Quantitative Evidence


Protected Intermediate for Factor Xa and Serine Protease Inhibitor Lead Optimization

The target compound is optimally deployed as a protected intermediate in fXa inhibitor programs where the piperazine nitrogen must be orthogonally protected during sulfonylation and subsequent elaboration. The Boc group withstands sulfonylation conditions (DIEA/DMF, RT, yields up to 98% ) and is cleanly removed under TFA/CH₂Cl₂ to liberate the free amine for coupling with S4-binding elements. This two-step sequence provides access to the arylsulfonylpiperazine scaffold found in potent fXa inhibitors (IC₅₀ in low nanomolar range) with available X-ray co-crystal data (PDB 1NFU, 2.1 Å resolution ) to guide structure-based optimization. The methyl ester terminus can be retained as a prodrug moiety or hydrolyzed to the carboxylic acid for further derivatization, providing synthetic flexibility not available with the pre-hydrolyzed acid analog (CAS 138385-00-9).

Building Block for Sulfonylpiperazine-Focused Combinatorial Libraries

The target compound serves as a versatile building block for parallel synthesis of sulfonylpiperazine libraries. Following quantitative Boc deprotection (>90% yield ), the liberated piperazine NH can be diversified via N-alkylation, N-acylation, N-sulfonylation, or reductive amination with diverse electrophiles. The methyl benzoate moiety provides a spectroscopic handle (¹H NMR: OCH₃ singlet at ~3.9 ppm; IR: C=O stretch at ~1720 cm⁻¹) for reaction monitoring and purity assessment. This synthetic strategy has been validated across multiple therapeutic areas: the sulfonylpiperazine scaffold has produced hits for LpxH inhibition (IC₅₀ = 0.083–0.36 μM ), AeKir1 channel inhibition , and carbonic anhydrase II inhibition (Ki = 57.7–98.2 μM with selectivity over isoforms I, IX, XII ), demonstrating the breadth of targets accessible from this single intermediate.

Precursor for Antimalarial Sulfonylpiperazine Probe Development

The sulfonylpiperazine MMV020291 was identified as an inhibitor of Plasmodium falciparum red blood cell invasion through interference with actin-1/profilin dynamics . The target compound, upon deprotection and appropriate N-functionalization, can serve as a precursor for generating structural analogs of MMV020291 for SAR exploration. The methyl ester group may be retained or modified to tune pharmacokinetic properties, while the Boc group ensures that the key piperazine nitrogen remains protected during sulfonylation chemistry. This application scenario is particularly relevant for neglected disease drug discovery programs where access to diverse, high-quality building blocks is rate-limiting.

Quality-Controlled Intermediate for Preclinical Candidate Scale-Up

With commercially available purity specifications ranging from 95% to 98% across multiple vendors , the target compound meets the quality requirements for preclinical candidate synthesis where impurity profiles must be rigorously controlled. The availability of the compound from established suppliers including Fujifilm Wako (with spectral documentation) and multiple Chinese and European vendors ensures supply chain redundancy—a critical consideration for programs advancing toward IND-enabling studies. The room-temperature storage condition simplifies inventory management compared to the deprotected analog (CAS 919063-38-0), which requires refrigerated storage at 2–8°C , reducing cold-chain logistics costs during multi-gram scale-up campaigns.

Quote Request

Request a Quote for Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.